2-Bromo-3-methoxy-6-nitroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-3-methoxy-6-nitroaniline is an aromatic compound with the molecular formula C7H7BrN2O3 It is characterized by the presence of bromine, methoxy, and nitro functional groups attached to an aniline core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-methoxy-6-nitroaniline typically involves a multi-step process starting from aniline derivatives. One common method includes:
Nitration: Aniline is first nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Methoxylation: Finally, the brominated nitroaniline is treated with methanol in the presence of a base to introduce the methoxy group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-3-methoxy-6-nitroaniline undergoes various chemical reactions, including:
Electrophilic Substitution: The presence of electron-withdrawing groups like nitro and bromine makes the aromatic ring less reactive towards electrophilic substitution.
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols under suitable conditions.
Common Reagents and Conditions:
Bromination: N-bromosuccinimide (NBS) in acetonitrile.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.
Major Products:
Amino Derivatives: Reduction of the nitro group yields 2-Bromo-3-methoxy-6-aminoaniline.
Substituted Anilines: Nucleophilic substitution reactions can produce various substituted anilines depending on the nucleophile used.
Scientific Research Applications
2-Bromo-3-methoxy-6-nitroaniline has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound’s derivatives may exhibit biological activity and can be used in drug development.
Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Bromo-3-methoxy-6-nitroaniline depends on its chemical reactivity. The nitro group can participate in redox reactions, while the bromine atom can undergo substitution reactions. These functional groups enable the compound to interact with various molecular targets, potentially affecting biological pathways and processes .
Comparison with Similar Compounds
2-Bromo-6-nitroaniline: Similar structure but lacks the methoxy group.
3-Methoxy-4-nitroaniline: Similar structure but lacks the bromine atom.
Uniqueness: 2-Bromo-3-methoxy-6-nitroaniline is unique due to the combination of bromine, methoxy, and nitro groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic applications and research studies .
Properties
IUPAC Name |
2-bromo-3-methoxy-6-nitroaniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O3/c1-13-5-3-2-4(10(11)12)7(9)6(5)8/h2-3H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXSFASXZURDNPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)[N+](=O)[O-])N)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.